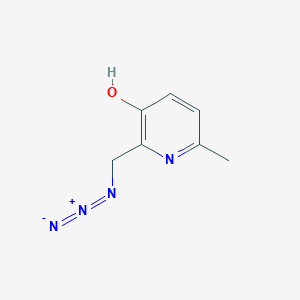

2-(Azidomethyl)-6-methylpyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Azidomethyl)-6-methylpyridin-3-ol (AMPO) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AMPO is a pyridine derivative that contains an azide group and a hydroxyl group. It is a highly reactive compound that can be used for various purposes, including drug discovery, chemical biology, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Systems

One application involves the synthesis of new heterocyclic systems, such as the creation of a novel tricyclic 3-(tetrazol-5-yl)pyridine system from 2-(azidomethyl)nicotinonitriles. This process showcases the compound's role in facilitating intramolecular cycloaddition reactions, leading to heterocyclic compounds with potential applications in pharmaceuticals and materials science (Bliznets et al., 2004).

Formation Pathways in Food Chemistry

Research into the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol has provided insights into the formation pathways of pyridin-3-ols in honey and other foods. This study demonstrates the compound's role in understanding how certain chemicals transform under heating and the presence of ammonia-producing compounds, contributing to food chemistry knowledge (Hidalgo et al., 2020).

Nickel(II) Carboxylate Chemistry

The compound also finds applications in the study of nickel(II) carboxylate chemistry, exploring the synthetic, structural, and magnetic properties of penta- and hexanuclear complexes. This research highlights the versatility of pyridine derivatives in forming complex metal-organic frameworks with potential applications in catalysis, magnetic materials, and chemical sensors (Escuer et al., 2011).

Antimalarial Activity Evaluation

The compound's derivatives have been evaluated for their antimalarial activity, showcasing the chemical's importance in the development of new therapeutics. This area of research focuses on the synthesis of novel compounds and their testing against various strains of Plasmodium falciparum, contributing to the ongoing fight against malaria (D’hooghe et al., 2011).

Antioxidant Activity of Structural Analogs

Investigations into the synthesis and antioxidant activity of stilbazolic resveratrol analogs containing the 3-pyridinol fragment illustrate the compound's utility in creating molecules with enhanced radical scavenging properties. Such studies contribute to the development of novel antioxidants that could be used in dietary supplements, pharmaceuticals, and the preservation of food products (Semenov et al., 2020).

Eigenschaften

IUPAC Name |

2-(azidomethyl)-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-5-2-3-7(12)6(10-5)4-9-11-8/h2-3,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUFCCOVQCRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)